(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
CAS No.: 924854-60-4
Cat. No.: VC20906322
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924854-60-4 |
|---|---|
| Molecular Formula | C19H29NO3 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
| Standard InChI | InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1 |
| Standard InChI Key | WEQLWGNDNRARGE-OIISXLGYSA-N |
| Isomeric SMILES | CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC |
| SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
| Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Introduction
The compound (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a complex organic molecule belonging to the pyridoisoquinoline class. It is known as a metabolite of tetrabenazine, a drug used primarily for the treatment of chorea associated with Huntington's disease . This compound is of interest due to its structural complexity and potential biological activities.
Synthesis and Preparation
The synthesis of pyridoisoquinoline derivatives often involves complex multi-step reactions. While specific methods for synthesizing (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol are not widely detailed in available literature, related compounds are typically prepared through reactions involving isoquinoline and pyridine derivatives .
Biological Activity and Applications
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Metabolite of Tetrabenazine: As a metabolite of tetrabenazine, this compound may share some pharmacological properties with its parent drug, such as effects on dopamine and serotonin systems .
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Potential Therapeutic Uses: While not directly used as a therapeutic agent, its study could provide insights into the metabolism and efficacy of tetrabenazine.
| Application | Description |
|---|---|
| Metabolite of Tetrabenazine | Shares pharmacological properties with tetrabenazine |
| Potential Therapeutic Uses | Could provide insights into tetrabenazine metabolism |
Research Findings and Future Directions
Research on this compound is limited, but its connection to tetrabenazine suggests potential areas of study, including pharmacokinetics and pharmacodynamics. Further investigation could reveal more about its biological activities and potential applications.
| Area of Study | Potential Findings |
|---|---|
| Pharmacokinetics | Understanding metabolism and distribution |
| Pharmacodynamics | Investigating effects on neurotransmitter systems |
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